咪达普利叔丁酯

描述

Synthesis Analysis

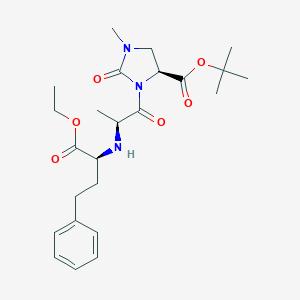

The synthesis of Imidapril tert-Butyl Ester involves multiple steps, including cyclization, esterification, methylation, and de-protection reactions. Key intermediate compounds such as N-benzyloxycarbonyl-L-asparagine undergo these processes to yield the target compound with a total yield of about 26%, based on the initial reagent (Zhang Wei-jie & W. Ping, 2011).

Molecular Structure Analysis

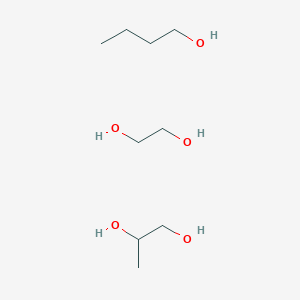

The molecular structure of Imidapril tert-Butyl Ester, like its analogs, features specific sterically demanding groups that influence its synthesis and chemical behavior. Studies involving similar tert-butyl esters of various compounds reveal the impact of substituents on the spectroscopic characteristics and conformations, supported by experimental and theoretical quantum chemical calculations (D. Tasheva & S. Zareva, 2011).

Chemical Reactions and Properties

Imidapril tert-Butyl Ester is involved in reactions that highlight its utility in synthesizing ACE inhibitors. Its reactivity under various conditions, such as with N-alkylation processes, has been pivotal in developing diastereoselectively synthesized compounds with significant pharmacological activity (H. Kubota et al., 1991).

科学研究应用

1. 从水溶液中去除金属离子

已合成具有附加氨基二乙酸部分的咪唑鎓盐(作为二叔丁酯),用于从水溶液中去除 Cu(II)、Ni(II) 和 Co(II) 等金属离子。这些离子液体可以形成具有可调节疏水性和溶解性的金属螯合物,在环境和工业应用中可能很有用 (Harjani 等,2008)。

2. 人羧酸酯酶 1 动力学研究

对咪达普利等酯化药物的研究(由羧酸酯酶 1 (CES1) 水解)突出了该过程动力学中的物种和组织差异。这项研究有助于理解个体间变异,并可以为口服前药的开发提供信息 (Takahashi 等,2008)。

3. 有机磷酸酯阻燃剂对药物治疗的影响

有机磷酸酯阻燃剂和增塑剂会影响人肝羧酸酯酶的活性,这对于咪达普利等药物的激活至关重要。这项研究表明,接触这些物质可能会影响药物治疗的有效性 (Phillips & Stapleton,2019)。

4. 用于合成叔丁酯的流动微反应器

使用流动微反应器系统将叔丁氧羰基直接引入有机化合物,与传统的间歇过程相比,这是一种更高效、更通用、更可持续的方法。这可能对合成有机化学产生影响 (Degennaro 等,2016)。

5. 咪达普利盐酸盐的合成

关于咪达普利盐酸盐合成的研究,涉及环化、酯化和甲基化等步骤,有助于理解该化合物生产中涉及的化学过程 (张伟杰和 W. 平,2011)。

6. 人羧酸酯酶 1 的变构动力学

这项研究重点关注人羧酸酯酶 1 的变构动力学,深入了解咪达普利(一种 ACE 抑制剂前药)的酶促水解。了解这些动力学对于优化药物设计和疗效至关重要 (Geshi 等,2005)。

安全和危害

未来方向

Recent advances in the transesterification of β-keto esters, which is relevant to the formation of tert-butyl esters, have led to the development of a variety of different approaches . This includes methodologies with minimal environmental impact . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research involving Imidapril tert-Butyl Ester .

属性

IUPAC Name |

tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKNKZKPFFKEV-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564208 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidapril tert-Butyl Ester | |

CAS RN |

89371-38-0 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)